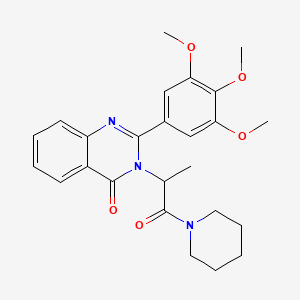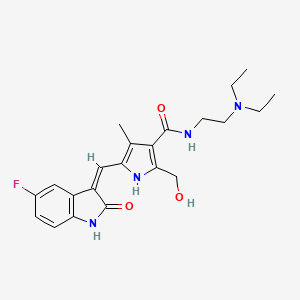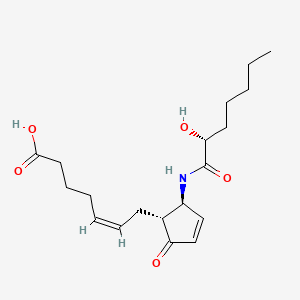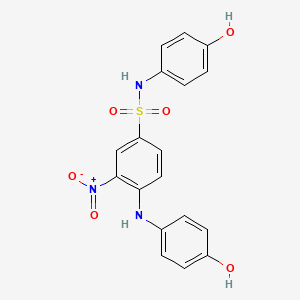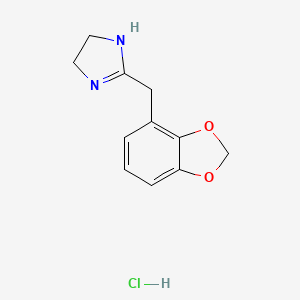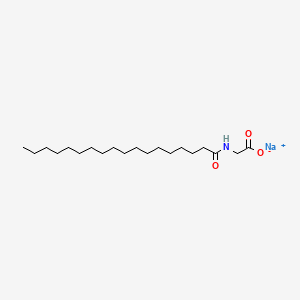
Sodium stearoyl glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium stearoyl glycinate is a compound that belongs to the class of surfactants. Surfactants are amphiphilic molecules, meaning they contain both hydrophilic (water-loving) and hydrophobic (water-hating) parts. This unique structure allows them to reduce surface tension between different substances, making them useful in a variety of applications, particularly in the cosmetic and personal care industries .
準備方法
Synthetic Routes and Reaction Conditions: Sodium stearoyl glycinate can be synthesized through the esterification of stearic acid with glycine, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product without unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves batch or continuous processes. Batch processes are suitable for smaller quantities and a wider range of products, while continuous processes are more efficient for large-scale production. Reactor design is crucial to ensure high-quality emulsifiers .
化学反応の分析
Types of Reactions: Sodium stearoyl glycinate primarily undergoes saponification, esterification, and hydrolysis reactions. These reactions are essential for its function as a surfactant.
Common Reagents and Conditions:
Saponification: Involves the reaction of stearic acid with sodium hydroxide, resulting in the formation of sodium stearate and glycerol.
Esterification: Stearic acid reacts with glycine in the presence of a catalyst to form this compound.
Hydrolysis: this compound can be hydrolyzed back into stearic acid and glycine under acidic or basic conditions
Major Products: The primary products of these reactions include sodium stearate, glycerol, and this compound itself .
科学的研究の応用
Sodium stearoyl glycinate has a wide range of applications in scientific research and industry:
Chemistry: Used as an emulsifier and surfactant in various chemical formulations.
Biology: Employed in the solubilization of membrane proteins and other biological molecules.
Medicine: Utilized in pharmaceutical formulations to enhance the bioavailability of active ingredients.
Industry: Commonly used in the cosmetic and personal care industries for its ability to improve the texture and stability of products such as creams, lotions, and shampoos
作用機序
The mechanism of action of sodium stearoyl glycinate is primarily based on its surfactant properties. It reduces surface tension, allowing for better mixing and stabilization of different phases in a formulation. At the molecular level, it interacts with both hydrophilic and hydrophobic molecules, facilitating their dispersion and solubilization .
類似化合物との比較
Sodium stearate: Another surfactant derived from stearic acid, commonly used in soaps and detergents.
Sodium cocoyl glycinate: A surfactant derived from coconut oil and glycine, known for its mildness and use in personal care products.
Potassium cocoyl glycinate: Similar to sodium cocoyl glycinate but uses potassium instead of sodium, offering different solubility and foaming properties
Uniqueness: Sodium stearoyl glycinate stands out due to its specific combination of stearic acid and glycine, providing a balance of hydrophilic and hydrophobic properties that make it particularly effective in stabilizing emulsions and enhancing the texture of cosmetic products .
特性
CAS番号 |
41489-14-9 |
|---|---|
分子式 |
C20H38NNaO3 |
分子量 |
363.5 g/mol |
IUPAC名 |
sodium;2-(octadecanoylamino)acetate |
InChI |
InChI=1S/C20H39NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24;/h2-18H2,1H3,(H,21,22)(H,23,24);/q;+1/p-1 |
InChIキー |
YVZQQYAFKGUHJV-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


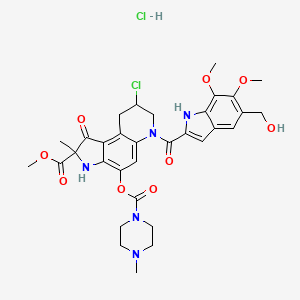
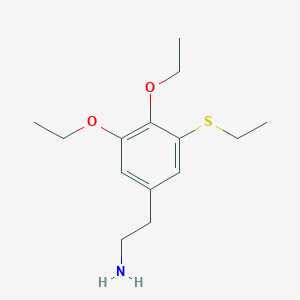
![Acetamide, N-[4-[[(3-chloropyrazinyl)amino]sulfonyl]phenyl]-](/img/structure/B12761654.png)
